molecular formula C18H21N3S B11440428 N-cyclohexyl-5-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine

N-cyclohexyl-5-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine

Cat. No.: B11440428
M. Wt: 311.4 g/mol
InChI Key: VBBNLWGOUXINAM-UHFFFAOYSA-N
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Description

N-cyclohexyl-5-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by its unique structure, which includes a cyclohexyl group, a methyl group, and a thiophene ring attached to the imidazo[1,2-a]pyridine core. The presence of these functional groups contributes to its diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-5-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine typically involves multicomponent condensation reactions. One common method involves the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This reaction is carried out under mild conditions and does not require the use of a catalyst, making it an efficient and straightforward synthetic route.

Industrial Production Methods

Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, solvent-free and catalyst-free methods are preferred to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-5-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as halides, amines, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in various derivatives with different functional groups .

Scientific Research Applications

N-cyclohexyl-5-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-cyclohexyl-5-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors and signaling pathways, modulating various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclohexyl-5-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C18H21N3S

Molecular Weight

311.4 g/mol

IUPAC Name

N-cyclohexyl-5-methyl-2-thiophen-2-ylimidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C18H21N3S/c1-13-7-5-11-16-20-17(15-10-6-12-22-15)18(21(13)16)19-14-8-3-2-4-9-14/h5-7,10-12,14,19H,2-4,8-9H2,1H3

InChI Key

VBBNLWGOUXINAM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC2=NC(=C(N12)NC3CCCCC3)C4=CC=CS4

Origin of Product

United States

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